molecular formula C19H15ClN6O2S B2438774 N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-77-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2438774
CAS No.: 868969-77-1
M. Wt: 426.88
InChI Key: YVRDBBIBIZLEHC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the pharmacological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₈H₁₈ClN₅O₂S
  • Molecular Weight : 385.89 g/mol
  • IUPAC Name : this compound

The compound features a chloro-substituted methoxyphenyl group and a thioacetamide moiety linked to a pyridinyl-triazole structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines.

In a study evaluating the anticancer effects of similar triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer types, suggesting that this compound may also exhibit potent anticancer activity .

Antimicrobial Activity

The 1,2,4-triazole ring is recognized for its antimicrobial properties. Various studies have reported that triazole derivatives show efficacy against both Gram-positive and Gram-negative bacteria. The compound's thioacetamide moiety could enhance its interaction with bacterial enzymes or membranes, potentially increasing its antimicrobial potency.

For example, compounds with similar structures have been tested against pathogens like Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Chloro Group Enhances lipophilicity and cellular uptake
Methoxy Group Increases solubility and bioavailability
Thio Group Improves binding affinity to target enzymes
Pyridine Ring Contributes to receptor selectivity

These modifications can lead to improved pharmacokinetic profiles and enhanced efficacy against specific biological targets.

Case Studies

  • Anticancer Efficacy : A study on triazole-thioamide derivatives revealed that modifications similar to those in this compound exhibited significant cytotoxicity against human breast cancer cells with IC50 values ranging from 0.5 to 5 μM .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related triazole compounds against multi-drug resistant strains of E. coli and Klebsiella pneumoniae, reporting MIC values as low as 0.25 μg/mL for certain derivatives .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-28-15-3-2-13(20)10-14(15)22-17(27)11-29-18-5-4-16-23-24-19(26(16)25-18)12-6-8-21-9-7-12/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRDBBIBIZLEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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